molecular formula C22H23NO6 B11506012 3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester

3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B11506012
M. Wt: 397.4 g/mol
InChI Key: AGUJVNRDJJREIB-UHFFFAOYSA-N
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Description

METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, an acetamido group, and diethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 3,4-diethoxyphenylacetic acid with benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to methylation using methyl iodide and a suitable base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and its benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C22H23NO6/c1-4-27-17-11-10-14(12-18(17)28-5-2)13-19(24)23-20-15-8-6-7-9-16(15)29-21(20)22(25)26-3/h6-12H,4-5,13H2,1-3H3,(H,23,24)

InChI Key

AGUJVNRDJJREIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OC)OCC

Origin of Product

United States

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